molecular formula C11H15ClN2O2 B2847559 4-(4-Chloro-2-methylphenoxy)butanohydrazide CAS No. 545355-20-2

4-(4-Chloro-2-methylphenoxy)butanohydrazide

Cat. No.: B2847559
CAS No.: 545355-20-2
M. Wt: 242.7
InChI Key: SOMMQLJPDBEQBY-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)butanohydrazide is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Derivatives of 4-(4-Chloro-2-methylphenoxy)butanohydrazide have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain compounds exhibit significant antimicrobial activity against various bacterial and fungal species. For instance, a series of N-Substituted-β-amino acid derivatives containing hydrazide, among other moieties, showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Herbicide Synthesis and Application

The compound has been explored for its use in the synthesis of herbicides and esters, particularly those that are environmentally friendly. For example, research on the esterification of MCPA (a related chlorophenoxyacetic acid) with n-butanol under the influence of microwave irradiation revealed that certain immobilized enzymes significantly improved reaction rates and conversion, suggesting potential for process intensification in herbicide production (Shinde & Yadav, 2014).

Analytical Method Development

The compound has also been involved in the development of analytical methods for detecting environmental pollutants. For example, a method for quantitating chlorophenoxy acid herbicides in water using high-performance liquid chromatography with coulometric detection was developed, improving the selectivity and sensitivity for these compounds in environmental samples (Wintersteiger et al., 1999).

Environmental Remediation

Studies have investigated the use of nanomaterials and advanced oxidation processes for the removal of chlorophenoxy compounds from the environment. A heterogeneous Fenton-like system using nanoparticulate zero-valent iron (nZVI) has shown effectiveness in degrading 4-chloro-3-methyl phenol, a structurally similar compound, highlighting the potential for remediation of chlorophenoxy pollutants (Xu & Wang, 2011).

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(15)14-13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMMQLJPDBEQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323834
Record name 4-(4-chloro-2-methylphenoxy)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

545355-20-2
Record name 4-(4-chloro-2-methylphenoxy)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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